Cas no 2402-78-0 (2,6-Dichloropyridine)

2,6-Dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloropyridine
- 26DCLPY
- AURORA KA-6495
- 2,6-dichloro-pyridin
- Pyridine, 2,6-dichloro-
- 2,6-Dichloropyridinr
- 2.6-Dichloropyridine
- 2,5-DICHLOROANILINE
- 2,6-Cl2C5H3N
- 2,6-dichloro-pyridine
- 2,6-Dichlor-pyridin
- EINECS 219-282-3
- Pyridine,2,6-dichloro
- NCGC00357195-01
- NSC 76606
- NSC76606
- 2,6-Dichloropyridine, 98%
- CS-W020060
- NSC-76606
- 2,6-bis(chloranyl)pyridine
- DTXSID2051895
- NS00021908
- CCRIS 1727
- AKOS000119521
- FG-0497
- BP-13085
- AC-907/25014035
- F0001-0822
- CAS-2402-78-0
- A817044
- W-107355
- MFCD00006244
- WM26PC2SBW
- WLN: T6NJ BG FG
- UNII-WM26PC2SBW
- BRN 0108664
- D0410
- Tox21_303965
- DTXCID0030457
- SCHEMBL58195
- AB00664
- AM81282
- STR00304
- EN300-21389
- 2,6-dichlorpyridine
- 2402-78-0
- FT-0610629
- CHEMBL3561947
- AC-2466
- D77867
- DB-023844
- Pyridine, 2,6dichloro
- STK802304
-
- MDL: MFCD00006244
- Inchi: 1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
- InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
- SMILES: C1=CC(=NC(=C1)Cl)Cl
- BRN: 108664
Computed Properties
- Exact Mass: 146.96400
- Monoisotopic Mass: 146.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12.9A^2
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystals
- Density: 1.5159 (rough estimate)
- Melting Point: 85.0 to 87.0 deg-C
- Boiling Point: 212°C(lit.)
- Flash Point: 110 ºC
- Refractive Index: 1.5500 (estimate)
- PH: 6-7 (H2O, 20℃)(saturated solution)
- Solubility: methanol: 50 mg/mL, clear
- Water Partition Coefficient: <1 g/L (20 ºC)
- PSA: 12.89000
- LogP: 2.38840
- Solubility: Insoluble
2,6-Dichloropyridine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:1
- Hazard Category Code: 25
- Safety Instruction: S36/37/39-S45-S37/39-S26
- RTECS:US8400000
-
Hazardous Material Identification:
- Hazard Level:6.1
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at room temperature
- Packing Group:III
2,6-Dichloropyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21389-50.0g |
2,6-dichloropyridine |
2402-78-0 | 95% | 50.0g |
$50.0 | 2023-07-08 | |
Enamine | EN300-21389-1.0g |
2,6-dichloropyridine |
2402-78-0 | 95% | 1.0g |
$26.0 | 2023-07-08 | |
Enamine | EN300-21389-2.5g |
2,6-dichloropyridine |
2402-78-0 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
Apollo Scientific | OR1491-100g |
2,6-Dichloropyridine |
2402-78-0 | 98% | 100g |
£15.00 | 2025-02-19 | |
Apollo Scientific | OR1491-500g |
2,6-Dichloropyridine |
2402-78-0 | 98% | 500g |
£48.00 | 2025-02-19 | |
Life Chemicals | F0001-0822-2.5g |
2,6-dichloropyridine |
2402-78-0 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017401-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
¥29 | 2024-05-24 | |
eNovation Chemicals LLC | D402821-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
$180 | 2024-06-05 | |
Life Chemicals | F0001-0822-1g |
2,6-dichloropyridine |
2402-78-0 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105924-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
¥93.90 | 2023-09-03 |
2,6-Dichloropyridine Suppliers
2,6-Dichloropyridine Related Literature
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Motowo Yamaguchi,Takashi Kumano,Dai Masui,Takamichi Yamagishi Chem. Commun. 2004 798
-
Bo Yang,Thomas A. Manz RSC Adv. 2016 6 88189
-
3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acidsC. D. Johnson,A. R. Katritzky,B. J. Ridgewell,M. Viney J. Chem. Soc. B 1967 1204
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A. Escande,D. L. Crossley,J. Cid,I. A. Cade,I. Vitorica-Yrezabal,M. J. Ingleson Dalton Trans. 2016 45 17160
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Sebastian Reimann,Peter Ehlers,Lars Ohlendorf,Peter Langer Org. Biomol. Chem. 2017 15 1510
Additional information on 2,6-Dichloropyridine
Professional Introduction to 2,6-Dichloropyridine (CAS No. 2402-78-0)
2,6-Dichloropyridine, with the chemical formula C₅H₃Cl₂N, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 2402-78-0, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of two chlorine substituents at the 2- and 6-positions of the pyridine ring imparts unique reactivity, making it a valuable building block for medicinal chemists and materials scientists.
The chemical structure of 2,6-Dichloropyridine facilitates diverse functionalization pathways, enabling the construction of complex heterocyclic frameworks. Its significance in pharmaceutical research stems from its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) targeting a wide spectrum of therapeutic areas. Recent advancements in drug discovery have highlighted its utility in developing small-molecule inhibitors for enzymes and receptors involved in metabolic disorders, infectious diseases, and oncology.
In the context of modern medicinal chemistry, 2,6-Dichloropyridine has been employed in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. For instance, derivatives of this compound have shown promise in modulating tyrosine kinase activity, a key mechanism in many pathological processes. The chlorine atoms on the pyridine ring enhance electrophilicity, allowing for nucleophilic substitution reactions that introduce various pharmacophores essential for drug design.
Moreover, 2,6-Dichloropyridine finds applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing advanced polymers and electronic materials. Its ability to form stable coordination complexes with transition metals makes it useful in catalytic systems for organic transformations. These catalytic applications have been explored in industrial processes aiming to improve efficiency and sustainability in chemical manufacturing.
The synthesis of 2,6-Dichloropyridine typically involves chlorination reactions on pyridine or its derivatives. Modern synthetic methodologies have focused on optimizing these processes to achieve higher yields and selectivity while minimizing environmental impact. Green chemistry principles have driven the development of solvent-free reactions and catalytic systems that reduce waste and energy consumption.
In recent years, computational chemistry has played a pivotal role in understanding the reactivity and mechanisms involving 2,6-Dichloropyridine. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding the design of novel derivatives with enhanced pharmacological properties. These computational approaches complement experimental efforts, accelerating the discovery pipeline for new therapeutic agents.
The pharmaceutical industry continues to explore new derivatives of 2,6-Dichloropyridine for their potential therapeutic benefits. Preclinical studies have demonstrated the efficacy of certain derivatives in models of neurodegenerative diseases, where modulation of pyridine-based scaffolds has shown promise. Additionally, research into antimicrobial agents has leveraged this compound’s structural features to develop novel compounds with improved efficacy against resistant bacterial strains.
The versatility of 2,6-Dichloropyridine extends to agrochemical applications as well. Its derivatives have been investigated as intermediates for synthesizing pesticides and herbicides that target specific enzymatic pathways in pests while maintaining environmental safety. This dual utility underscores its importance as a multifunctional building block in both pharmaceuticals and agrochemicals.
In conclusion, 2,6-Dichloropyridine, identified by its CAS number 2402-78-0, is a cornerstone compound in organic synthesis with far-reaching implications across multiple industries. Its role in pharmaceutical development continues to evolve with advancements in synthetic chemistry and computational methods. As research progresses, new applications and derivatives are likely to emerge, further solidifying its position as a vital intermediate in modern chemical science.
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